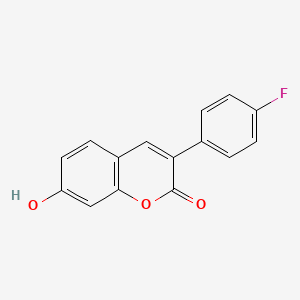

3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one is a synthetic organic compound belonging to the class of flavonoids. It is characterized by the presence of a fluorophenyl group at the third position and a hydroxyl group at the seventh position on the chromen-2-one skeleton. This compound exhibits a variety of biological activities and has been the subject of extensive research due to its potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one typically involves the condensation of 4-fluorobenzaldehyde with 4-hydroxycoumarin in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group in the chromen-2-one ring can be reduced to form a dihydro derivative.

Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 3-(4-fluorophenyl)-7-oxo-2H-chromen-2-one.

Reduction: Formation of 3-(4-fluorophenyl)-7-hydroxy-2,3-dihydrochromen-2-one.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has demonstrated that 7-hydroxycoumarin derivatives exhibit significant anticancer properties. Specifically, studies have shown that compounds within this class can inhibit the proliferation of cancer cells. For instance, a study identified a 7-hydroxycoumarin fluorophore that binds to the macrophage migration inhibitory factor (MIF), which plays a crucial role in cancer progression. This compound was found to interfere with MIF's interaction with CD74 and inhibit the proliferation of A549 lung cancer cells, showcasing its potential as an anticancer agent .

Serotonin Receptor Modulation

Another significant application is in the modulation of serotonin receptors. A series of 5- and 7-hydroxycoumarin derivatives have been synthesized and evaluated for their activity as antagonists at the 5-HT1A serotonin receptor. These compounds exhibited varying degrees of effectiveness, indicating potential for development into therapeutic agents for mood disorders and anxiety .

Fluorescent Probes

The compound has been utilized as a fluorescent probe in biochemical assays. Its ability to undergo fluorescence quenching upon binding to specific proteins allows for the development of sensitive detection methods for biomolecules. For example, the aforementioned study on MIF utilized a 7-hydroxycoumarin derivative as a fluorescent indicator for competitive binding studies, demonstrating its utility in biochemical research .

Enzyme Inhibition Studies

The structural characteristics of 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one make it a candidate for enzyme inhibition studies. The compound's high affinity for MIF's tautomerase active site enables researchers to explore its potential as an inhibitor in various enzymatic reactions, which can be crucial for understanding disease mechanisms .

Nanostructured Materials

Recent advancements have explored the use of coumarin derivatives in creating nanostructured carbon materials. The unique properties of these compounds allow them to be integrated into materials designed for specific applications, such as drug delivery systems or sensors .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

The biological activity of 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes involved in oxidative stress, such as superoxide dismutase and catalase. Additionally, it can modulate signaling pathways related to inflammation and cell proliferation, making it a potential therapeutic agent for various diseases.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one

- 3-(4-bromophenyl)-7-hydroxy-2H-chromen-2-one

- 3-(4-methylphenyl)-7-hydroxy-2H-chromen-2-one

Uniqueness

The presence of the fluorophenyl group in 3-(4-fluorophenyl)-7-hydroxy-2H-chromen-2-one imparts unique properties such as increased lipophilicity and metabolic stability compared to its analogs. This makes it a more potent and selective compound for various biological applications.

Actividad Biológica

3-(4-Fluorophenyl)-7-hydroxy-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its potential biological activities. This compound belongs to a larger class of chromenones, which are known for their diverse pharmacological properties. The following sections provide an overview of its biological activity, including antioxidant, anti-inflammatory, and antimicrobial properties, along with relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a hydroxyl group at the 7-position and a para-fluorophenyl substituent at the 3-position. This configuration enhances its lipophilicity, potentially improving its biological activity by facilitating membrane penetration.

Antioxidant Properties

Research indicates that coumarin derivatives exhibit significant antioxidant activity. Specifically, this compound has been noted for its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for protecting cells from damage related to various diseases, including cancer and neurodegenerative disorders.

Antimicrobial Activity

The antimicrobial potential of coumarin derivatives has been extensively studied. For instance:

| Compound | Activity | Target Organisms | Reference |

|---|---|---|---|

| This compound | Moderate | Staphylococcus aureus, E. coli | |

| 7-Hydroxycoumarin | Significant | C. albicans | |

| 4-Hydroxycoumarin | Moderate | Various bacterial strains |

While direct studies on the antimicrobial activity of this compound are sparse, its structural similarities to other active coumarins suggest potential efficacy against both Gram-positive and Gram-negative bacteria.

Case Studies

- Molecular Docking Studies : In silico studies have indicated that coumarin derivatives can effectively bind to target proteins involved in inflammation and microbial resistance mechanisms. For example, docking studies have shown that certain derivatives fit well within the active sites of dihydrofolate reductase (DHFR), suggesting a mechanism for their antimicrobial action .

- Glucuronidation Studies : Research on glucuronidation pathways indicates that hydroxycoumarins undergo significant metabolic transformations in the liver, which could influence their bioavailability and therapeutic efficacy. These studies provide insights into how modifications in the chemical structure can affect biological activity and metabolism .

Propiedades

IUPAC Name |

3-(4-fluorophenyl)-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FO3/c16-11-4-1-9(2-5-11)13-7-10-3-6-12(17)8-14(10)19-15(13)18/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDAXGKPCUCYLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.